molecular formula C22H26N2O4 B2917002 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide CAS No. 1005292-68-1

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide

Numéro de catalogue B2917002
Numéro CAS: 1005292-68-1
Poids moléculaire: 382.46
Clé InChI: IXWHGQXKRLHZKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide, also known as IBTQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IBTQ belongs to the class of compounds known as benzamides, which have been extensively studied for their pharmacological properties.

Mécanisme D'action

The exact mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a key role in pain sensation, inflammation, and neuronal function. This compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This leads to an increase in endocannabinoid levels, which can help to reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. It has also been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are important mediators of pain and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide is that it has been shown to have a good safety profile in animal studies. It has also been shown to be effective in reducing pain and inflammation in a number of different animal models. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are a number of future directions for research on N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models, and there is interest in studying its potential use in the treatment of Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer. It has been shown to have antitumor properties in animal models, and there is interest in studying its potential use in the treatment of various types of cancer. Finally, there is interest in developing more soluble forms of this compound that can be more easily administered in experimental settings.

Méthodes De Synthèse

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with isobutyryl chloride to form the corresponding acid chloride. This is then reacted with 6-amino-1,2,3,4-tetrahydroquinoline to form this compound. The yield of this reaction is typically around 50%, and the purity of the compound can be improved through recrystallization.

Applications De Recherche Scientifique

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

IUPAC Name

3,5-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-14(2)22(26)24-9-5-6-15-10-17(7-8-20(15)24)23-21(25)16-11-18(27-3)13-19(12-16)28-4/h7-8,10-14H,5-6,9H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWHGQXKRLHZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.